molecular formula C5H8N2 B1336122 3-(Dimethylamino)acrylonitrile CAS No. 35520-41-3

3-(Dimethylamino)acrylonitrile

Cat. No. B1336122
CAS RN: 35520-41-3
M. Wt: 96.13 g/mol
InChI Key: ZKKBIZXAEDFPNL-HWKANZROSA-N
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Description

3-(Dimethylamino)acrylonitrile is a chemical compound with the molecular formula C5H8N2 . It has been investigated for vestibular toxicity in wild type (129S1) and CYP2E1-null mice via CYP2E1-mediated metabolism .


Synthesis Analysis

While specific synthesis methods for 3-(Dimethylamino)acrylonitrile were not found, a related compound, N, N ′-(dimethylamino)ethyl acrylate (DMAEA), has been synthesized via an arm-first approach .


Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)acrylonitrile consists of a carbon chain with an acrylonitrile group and a dimethylamino group .


Physical And Chemical Properties Analysis

3-(Dimethylamino)acrylonitrile has a density of 0.9±0.1 g/cm3, a boiling point of 277.6±0.0 °C at 760 mmHg, and a flash point of 131.9±9.1 °C . It also has a molar refractivity of 28.9±0.3 cm3, a polar surface area of 27 Å2, and a molar volume of 105.3±3.0 cm3 .

Scientific Research Applications

Fluorescence Enhancement in Solid State

3-(Dimethylamino)acrylonitrile derivatives show notable fluorescence properties due to the effect of molecular packing modes. Research on various dimethylaminoarylacrylonitrile derivatives, including 2-(phenyl)-3-(4-dimethylaminophenyl)acrylonitrile and related compounds, revealed that the dimethyl-, CN groups, and the position of the nitrogen atom in the pyridyl groups significantly influence the nature of molecular packing, consequently affecting their fluorescence characteristics in solid state. This finding suggests potential applications in materials science, particularly in the development of new fluorescent materials (Percino et al., 2013).

Synthesis of Novel Compounds

3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile has been used in the synthesis of novel compounds. For example, its treatment with phenylhydrazine and α-heteroarylamines led to the formation of new classes of compounds, including indolylpyrimidines, which are analogs of natural products. These findings are significant in the field of organic chemistry for developing new synthetic pathways and novel chemical structures (Radwan et al., 2009).

Structural and Infrared Spectroscopy Studies

Infrared spectroscopy and structural studies of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile reveal insights into the polarization of the C=C bond and the dual molecular and zwitterionic character of these species. Such studies are crucial in understanding the molecular behavior of these compounds, which can have implications in material science and molecular engineering (Binev & Binev, 1997).

Zwitterion Formation and Cycloadditions

Research on the reactions of 1,1-Bis(dimethylamino)-1,3-butadiene with olefins, like acrylonitrile, shows the formation of zwitterions and cycloadducts. This is crucial for understanding reaction mechanisms in organic chemistry and can influence the synthesis of new organic compounds, especially in the context of developing new materials or pharmaceuticals (Sustmann et al., 1992).

Preparation of α-Substituted Acrylonitrile Derivatives

A novel method for preparing α-substituted acrylonitrile derivatives involves the quaternization of the nitrogen atom of Me2N groups in substituted 3-(dimethylamino)propanal dimethylhydrazones. This technique is significant in organic synthesis, providing new ways to create substituted acrylonitriles, which are valuable in various chemical manufacturing processes (Tsvetkov et al., 1999).

Z/E-Isomerism in Crystal Structures

The Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile exhibit distinct crystal structures and intermolecular interactions. The study of these isomers contributes to the broader understanding of molecular isomerism and its implications in crystallography and material science (Tammisetti et al., 2018).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . It is also advised to store the compound locked up .

Future Directions

While specific future directions for 3-(Dimethylamino)acrylonitrile were not found, one paper discusses the discovery of a series of acrylonitrile-containing molecules and α-amino amides which cause 99–100% lethality in H. contortus . This suggests potential future research directions in the development of new anthelmintics.

properties

IUPAC Name

(E)-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKBIZXAEDFPNL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878800
Record name 3-Dimethylaminoacrylonitrile
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)acrylonitrile

CAS RN

35520-41-3, 2407-68-3
Record name (E)-3-(Dimethylamino)-2-propenenitrile
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Record name 3-Dimethylaminoacrylonitrile
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Record name 3-(dimethylamino)acrylonitrile
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Record name trans-3-(Dimethylamino)acrylonitrile
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Record name (E)-3-(Dimethylamino)-2-propenenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
ME Jung, KR Buszek - The Journal of Organic Chemistry, 1985 - ACS Publications
Diels-Alder cycloadditions of a new class of dienophiles, alkenylammonium salts, can be carried out in acetonitrile, giving thedesired cycloadducts in excellent yield. Sir: Although the …
Number of citations: 19 pubs.acs.org
K Wu, P Wu, L Wang, J Chen, C Sun… - Advanced Synthesis & …, 2014 - Wiley Online Library
The Brønsted acid‐mediated alkylation and alkenylation of indoles were efficiently achieved by means of 3‐(dimethylamino)acrylonitrile. Regulating the acidity of the reaction medium …
Number of citations: 14 onlinelibrary.wiley.com
VR Arava, S Malreddy, SR Thummala - Sch. Res. Libr., 2011 - researchgate.net
… The question remains unanswered why 3-dimethylamino acrylonitrile stopped at dimerization where as the ester and ketone derivatives lead to trimerization without the dimerization …
Number of citations: 1 www.researchgate.net
RA Azzam, GH Elgemeie, RR Osman - Journal of Molecular Structure, 2020 - Elsevier
The synthesis of novel pyrido[2,1-b]benzothiazole and pyrido[2,1-b]benzoimidazole derivatives was achieved via the reaction of N-aryl-2-cyano-3,3-bis(methylthio)acrylamide with …
Number of citations: 26 www.sciencedirect.com
JP Ferris, RS Narang, TA Newton… - The Journal of Organic …, 1979 - ACS Publications
Imidazoles are not formed by photolysis of the,-disubstituted enaminonitriles, 2-(dimethylamino)-1-cyclo-hexene-1-carbonitrile (7) and 3-(dimethylamino) acrylonitrile (5). These results …
Number of citations: 30 pubs.acs.org
MS Moustafa, SM Al-Mousawi, MH Elnagdi - Synlett, 2011 - thieme-connect.com
Novel rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones were observed to occur in reactions of enaminonitrile with the 1, 3-cyclohexanedione …
Number of citations: 7 www.thieme-connect.com
OA Azher, A Hossan, RA Pashameah… - Arabian Journal of …, 2023 - Elsevier
The reaction of 3-amino-5-phenylaminopyrazoles 2 with 3-(dimethylamino) acrylonitrile derivatives resulted in a series of substituted pyrazolopyrimidine analogues 4 and 6. The DFT …
Number of citations: 10 www.sciencedirect.com
K Pattabiraman, R El-Khouri, K Modi, LR McGee… - Tetrahedron …, 2009 - Elsevier
Herein, we describe the synthesis of the novel 4-(1H-benzo[d]imidazol-2-yl)isoxazol-5-amine (7) and 4-(1H-benzo[d]thiazol-2-yl)isoxazol-5-amine scaffolds (8). Initial attempts following …
Number of citations: 11 www.sciencedirect.com
AL Meyers, PD Edwards, TR Bailey… - The Journal of …, 1985 - ACS Publications
.alpha.-Amino carbanions. Preparation, metalation, and alkylation of enamidines. Synthesis of piperidine and pyrrolidine natural Page 1 J. Org. Chem. 50, 1019-1026 1019 -Amino …
Number of citations: 87 pubs.acs.org
H Okamura, S Becker, N Tiede, S Wiedemann… - Chemical …, 2019 - pubs.rsc.org
Herein, we report a new prebiotically plausible pathway towards a pyrimidine nucleobase in continuous manner. The route involves simultaneous methylation and carbamoylation of …
Number of citations: 25 pubs.rsc.org

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